

2,3-Dimethylbutanoyl chloride literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylbutanoyl chloride**

Cat. No.: **B1353893**

[Get Quote](#)

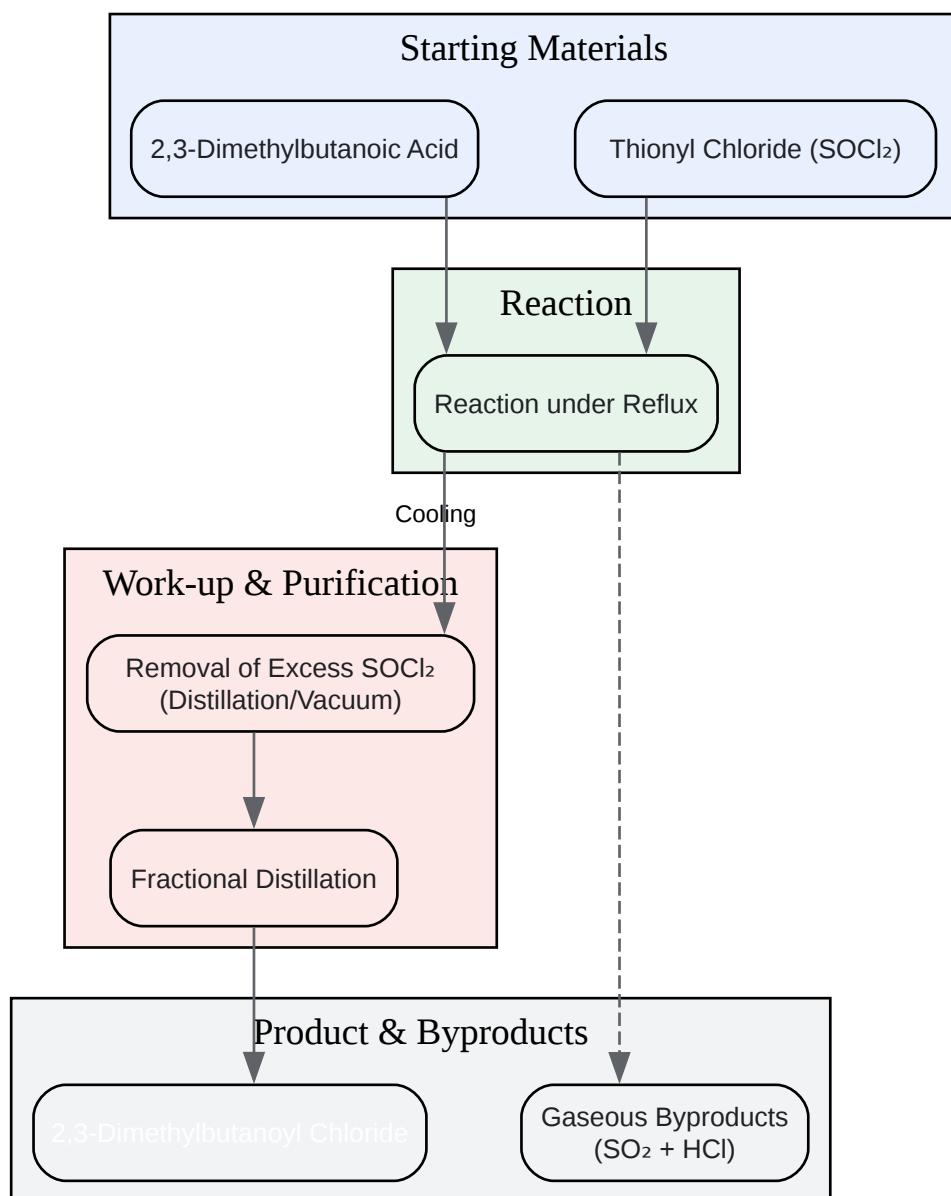
An In-depth Technical Guide to **2,3-Dimethylbutanoyl Chloride** for Researchers and Drug Development Professionals

Introduction

2,3-Dimethylbutanoyl chloride, a key acyl chloride, is a valuable reagent in organic synthesis. Its IUPAC name is **2,3-dimethylbutanoyl chloride**, and its CAS registry number is 51760-90-8.^[1] This compound is a derivative of 2,3-dimethylbutanoic acid and is characterized by a reactive acyl chloride functional group. This functional group makes it a potent acylating agent and a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[2][3][4]} The branched alkyl structure of **2,3-dimethylbutanoyl chloride** can impart specific steric and electronic properties to target molecules, influencing their biological activity and physicochemical characteristics. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of **2,3-dimethylbutanoyl chloride** for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-dimethylbutanoyl chloride** is presented in the table below. These properties are essential for its handling, reaction setup, and purification.


Property	Value	Source
Molecular Formula	C6H11ClO	[1] [2]
Molecular Weight	134.60 g/mol	[1]
CAS Number	51760-90-8	[1]
Boiling Point	129.8 °C at 760 mmHg (predicted)	[2]
Density	0.9795 g/cm ³ (predicted)	[4]
Appearance	Colorless to pale yellow liquid (typical for acyl chlorides)	
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ether); reacts with protic solvents (e.g., water, alcohols)	[5]

Synthesis of 2,3-Dimethylbutanoyl Chloride

The most common and direct method for the synthesis of **2,3-dimethylbutanoyl chloride** is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid attacks the sulfur atom of thionyl chloride, which is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[\[6\]](#)[\[7\]](#)

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Dimethylbutanoyl Chloride** from 2,3-Dimethylbutanoic Acid.

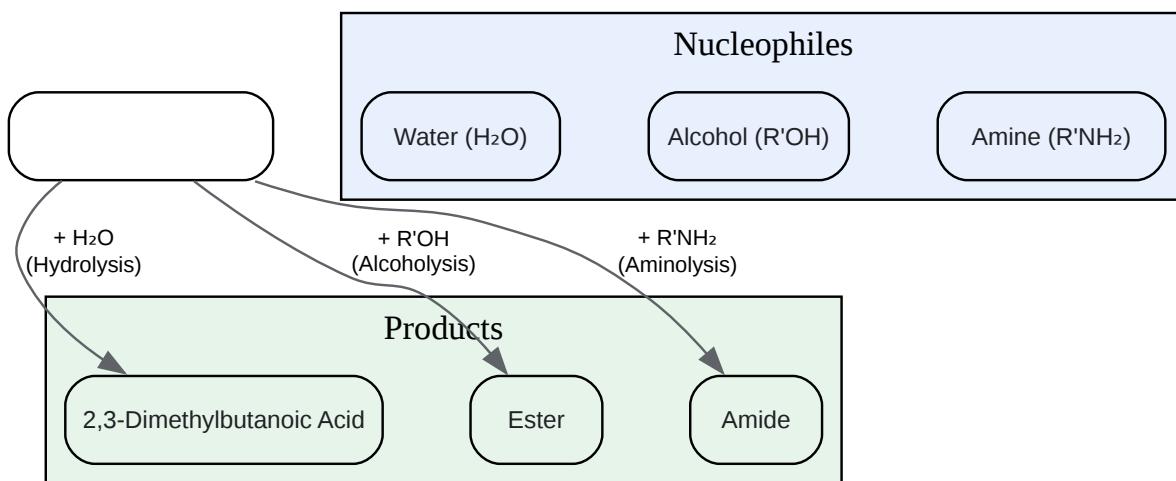
Detailed Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[8][9]

Materials:

- 2,3-Dimethylbutanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane or toluene, optional)
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus

Procedure:


- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
- Charging the Flask: To the flask, add 2,3-dimethylbutanoic acid (1.0 equivalent). If using a solvent, add it at this stage.
- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred carboxylic acid at room temperature. The addition may be exothermic.
- Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO_2) ceases. The reaction can be monitored by observing the disappearance of the carboxylic acid starting material by thin-layer chromatography (after quenching a small aliquot with methanol to form the methyl ester).[\[10\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Purification:
 - Remove any excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl_2 is 76 °C).

- Purify the crude **2,3-dimethylbutanoyl chloride** by fractional distillation under reduced pressure to obtain the pure product.

Chemical Reactivity and Applications

The high reactivity of **2,3-dimethylbutanoyl chloride** stems from the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Key Reactions of 2,3-Dimethylbutanoyl Chloride

[Click to download full resolution via product page](#)

Caption: Key Nucleophilic Acyl Substitution Reactions.

- Hydrolysis: Reacts readily with water to hydrolyze back to 2,3-dimethylbutanoic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.^[11]
- Alcoholysis: Reacts with alcohols in the presence of a base (like pyridine or triethylamine) to form esters. This is a fundamental transformation in the synthesis of various compounds.
- Aminolysis: Reacts with primary and secondary amines to yield amides. This reaction is crucial in the synthesis of many pharmaceutical compounds, including the formation of

peptide bonds.[12]

Applications in Drug Development and Synthesis

2,3-Dimethylbutanoyl chloride serves as an important intermediate in the synthesis of various target molecules.[2][3] For instance, it is used in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[3][4] The incorporation of the 2,3-dimethylbutanoyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

Spectroscopic Characterization

The structure of **2,3-dimethylbutanoyl chloride** can be confirmed using various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[13][14][15][16]

Technique	Expected Features
¹ H NMR	Signals corresponding to the two methyl groups attached to the chiral centers, a signal for the methine protons, and signals for the other methyl groups. The chemical shifts and coupling patterns will be complex due to the stereochemistry.
¹³ C NMR	A signal for the carbonyl carbon (typically in the range of 170-180 ppm), signals for the methine carbons, and signals for the methyl carbons.[17]
IR Spectroscopy	A strong absorption band for the C=O stretch of the acyl chloride, typically around 1800 cm ⁻¹ . C-H stretching and bending vibrations will also be present.[13][18]
Mass Spectrometry	A molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns would likely show the loss of Cl and subsequent fragmentation of the alkyl chain.[16][19]

Safety and Handling

2,3-Dimethylbutanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

- Flammable: It is a flammable liquid and vapor.[\[1\]](#)
- Corrosive: Causes severe skin burns and eye damage.[\[1\]](#)[\[20\]](#)
- Health Hazards: Inhalation may cause respiratory irritation. Ingestion can cause severe damage to the digestive tract.[\[20\]](#)

Safe Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated chemical fume hood.[\[20\]](#)
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[21\]](#)
- Keep away from heat, sparks, and open flames.[\[21\]](#)
- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

Storage:

- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[\[20\]](#)
- Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Disposal:

- Dispose of as hazardous waste in accordance with local, state, and federal regulations.[\[20\]](#)

Conclusion

2,3-Dimethylbutanoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility lies in its ability to introduce the 2,3-dimethylbutanoyl group into various molecules through nucleophilic acyl substitution reactions. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylbutanoyl chloride | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 4. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [amp.chemicalbook.com]
- 5. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. SOCl₂ Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]
- 12. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 13. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]
- 18. Butane, 2,3-dimethyl- [webbook.nist.gov]
- 19. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3-Dimethylbutanoyl chloride literature review]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353893#2-3-dimethylbutanoyl-chloride-literature-review\]](https://www.benchchem.com/product/b1353893#2-3-dimethylbutanoyl-chloride-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com